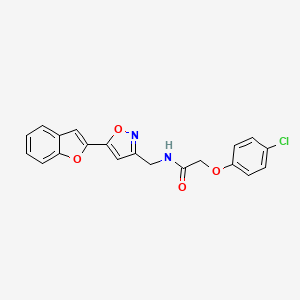

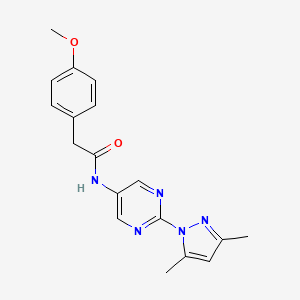

![molecular formula C12H15N5O2 B2616964 N-((8-羟基-[1,2,4]三唑并[4,3-a]哒嗪-3-基)甲基)环戊烷甲酰胺 CAS No. 2034324-48-4](/img/structure/B2616964.png)

N-((8-羟基-[1,2,4]三唑并[4,3-a]哒嗪-3-基)甲基)环戊烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

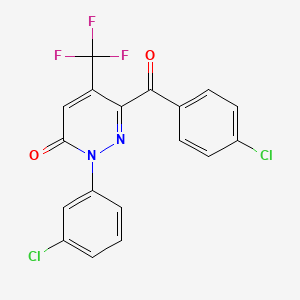

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C15H11N7O3 . It has a molecular weight of 337.29 g/mol . The compound is part of the triazolo[4,3-a]pyrazine family, which is known for its diverse biological activities .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives, such as the compound , can be achieved through a variety of synthetic routes . One common method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,3-a]pyrazine core, which is fused with a cyclopentanecarboxamide group . The compound also contains an 8-hydroxy group attached to the triazolo[4,3-a]pyrazine ring .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.29 g/mol and a molecular formula of C15H11N7O3 . It has a computed XLogP3-AA value of -0.9, indicating its relative hydrophilicity . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The rotatable bond count is 4 . The topological polar surface area is 128 Ų .

科学研究应用

烯胺酮作为关键中间体

烯胺酮已被合成并用作生产各种杂环化合物(包括[1,2,4]三唑并[4,3-a]哒嗪)的关键中间体。由于其抗肿瘤和抗微生物活性,这些化合物已在药物化学中显示出潜力。例如,含 N-芳基吡唑的烯胺酮的合成及其随后的活性亚甲基化合物反应已导致取代吡啶衍生物。此外,烯胺酮已与脂肪胺反应生成联吡唑和吡唑基异恶唑,这证明了烯胺酮在合成生物活性分子中的多功能性 (Riyadh, 2011)。

人肾素抑制剂

1,2,4-三唑并[4,3-a]哒嗪衍生物已被开发为人类肾素抑制剂,说明了它们在解决高血压和相关心血管疾病方面的重要性。这些化合物结合了过渡态模拟物,已显示出有效的体外抗人肾素抑制活性,并在动物模型中有效降低血压。该研究强调了三唑并[4,3-a]哒嗪在心血管疾病管理中的治疗潜力 (Roberts et al., 1990)。

抗惊厥活性

取代的 8-氨基-3-苄基-1,2,4-三唑并[4,3-a]哒嗪已被合成并评估其抗惊厥活性。这些化合物对大鼠最大电休克诱发的癫痫发作显示出有效的活性,表明它们具有作为抗惊厥剂的潜力。这项研究突出了三唑并[4,3-a]哒嗪在癫痫和癫痫发作疾病的新治疗方法开发中的作用 (Kelley et al., 1995)。

抗利什曼原虫和细胞毒活性

稠合和非稠合的四氢喹啉衍生物(包括三唑并[4,3-a]喹啉)已被合成并评估其抗利什曼原虫和细胞毒活性。这些研究对于发现用于对抗利什曼病(一种寄生虫病)的新药以及开发具有潜在抗癌特性的化合物至关重要 (Madkour et al., 2018)。

抗菌评估

噻吩并嘧啶衍生物(包括具有[1,2,4]三唑并[4,3-c]部分的衍生物)已被合成并评估其抗菌活性。这些化合物对各种微生物显示出显着的活性,证明了三唑并[4,3-a]哒嗪和相关结构在开发新的抗菌剂中的潜力 (Bhuiyan et al., 2006)。

作用机制

Target of Action

The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide Similar compounds have shown activity against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it’s plausible that this compound may also target similar bacterial strains.

Mode of Action

The exact mode of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide Similar compounds have shown antibacterial activities, suggesting that this compound might interact with bacterial cells to inhibit their growth .

Biochemical Pathways

The specific biochemical pathways affected by N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their death .

Result of Action

The molecular and cellular effects of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide Similar compounds have shown antibacterial activities, suggesting that this compound might cause cellular damage leading to bacterial death .

未来方向

属性

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c18-11(8-3-1-2-4-8)14-7-9-15-16-10-12(19)13-5-6-17(9)10/h5-6,8H,1-4,7H2,(H,13,19)(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOHEIWNFCNMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

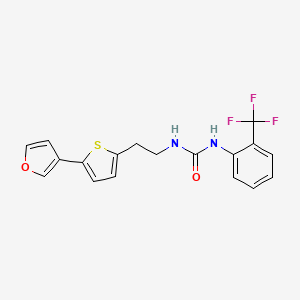

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2616882.png)

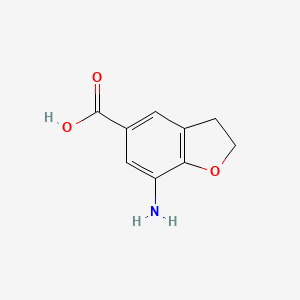

![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2616883.png)

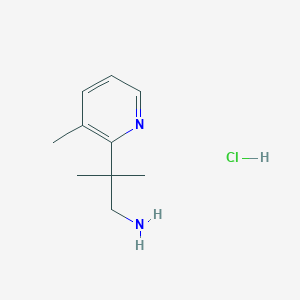

![N5-[2-(adamantan-1-yl)ethyl]-4-amino-N3-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2616885.png)

![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)